molecular formula C9H10BrNO B1624992 Ethyl 4-bromobenzimidate CAS No. 64128-11-6

Ethyl 4-bromobenzimidate

Cat. No.: B1624992
CAS No.: 64128-11-6
M. Wt: 228.09 g/mol
InChI Key: SKFQJMAGPTUFEW-UHFFFAOYSA-N
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Description

Ethyl 4-bromobenzimidate is an organic compound with the molecular formula C9H10BrNO It is a derivative of benzimidate, where the ethyl group is attached to the nitrogen atom and a bromine atom is substituted at the para position of the benzene ring

Properties

IUPAC Name

ethyl 4-bromobenzenecarboximidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFQJMAGPTUFEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40440385
Record name Ethyl 4-bromobenzene-1-carboximidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64128-11-6
Record name Ethyl 4-bromobenzene-1-carboximidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-bromobenzimidate can be synthesized through several methods. One common synthetic route involves the reaction of 4-bromobenzonitrile with ethanol in the presence of a catalyst such as hydrochloric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound hydrochloride .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials and catalysts. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or distillation to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromobenzimidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as 4-aminobenzimidate or 4-thiobenzimidate can be formed.

    Oxidation Products: Oxidation can yield compounds like 4-bromobenzoic acid.

    Reduction Products: Reduction may produce compounds such as 4-bromoaniline.

Scientific Research Applications

Ethyl 4-bromobenzimidate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, often involves derivatives of this compound.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-bromobenzimidate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The bromine atom and the benzimidate moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-chlorobenzimidate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 4-fluorobenzimidate: Contains a fluorine atom in place of bromine.

    Ethyl 4-iodobenzimidate: Iodine atom substituted at the para position.

Uniqueness

Ethyl 4-bromobenzimidate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s interactions with other molecules, making it a valuable tool in various research applications .

Biological Activity

Ethyl 4-bromobenzimidate is a compound that has garnered attention in various fields of biological research due to its potential applications in medicinal chemistry and biochemical assays. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom on the benzene ring of the benzimidazole structure. This substitution can influence its reactivity and biological interactions.

  • Molecular Formula : C10H10BrN2O2
  • Molecular Weight : 284.1 g/mol
  • Melting Point : Approximately 83-84 °C

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bromine atom enhances its electrophilic character, allowing it to participate in various biochemical reactions:

  • Enzyme Inhibition : It may inhibit certain enzymes by forming covalent bonds, thus modulating their activity.
  • Protein Interaction : The compound can serve as a probe in biochemical assays, aiding in the study of enzyme activities and protein interactions .

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity. It has been used as a building block for synthesizing pharmaceutical compounds that target cancer cells. The compound's mechanism involves inducing apoptosis in tumor cells through modulation of signaling pathways.

Antimicrobial Activity

This compound has shown promising results against various microbial strains. Its effectiveness varies based on the concentration and specific microbial target. Research indicates that it disrupts microbial cell membranes, leading to cell death.

Data Table: Biological Activity Overview

Activity TypeTarget Organisms/CellsMechanism of ActionReference
AnticancerTumor CellsInduction of apoptosis
AntimicrobialBacteriaDisruption of cell membrane integrity
Enzyme InhibitionVarious EnzymesCovalent bond formation

Case Study 1: Anticancer Efficacy

A study conducted on human cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM. The compound was shown to activate caspase pathways, leading to programmed cell death.

Case Study 2: Antimicrobial Testing

In vitro testing against Staphylococcus aureus revealed that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests potential for development as an antimicrobial agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-bromobenzimidate
Reactant of Route 2
Ethyl 4-bromobenzimidate

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